5-tert-Butyl-1,2,3-trimethylbenzene
Description
Contextualization within Alkylated Aromatic Systems Research
Alkylated aromatic compounds are a cornerstone of organic chemistry, with wide-ranging applications from the production of polymers and fuels to the synthesis of pharmaceuticals and fine chemicals. nih.gov Research in this area is broadly focused on understanding how the number, type, and position of alkyl groups on an aromatic ring influence its chemical and physical properties. nih.govresearchgate.net
5-tert-Butyl-1,2,3-trimethylbenzene is a key subject in this field. It belongs to a class of highly substituted benzenes, which are instrumental in probing the limits of aromatic substitution reactions and exploring the nuances of reaction mechanisms. fiveable.me The study of such molecules helps chemists to refine their predictive models of chemical reactivity, which is crucial for designing more efficient and selective synthetic routes to valuable compounds. youtube.com
The synthesis of polysubstituted benzenes like this compound often involves Friedel-Crafts alkylation or acylation reactions. researchgate.netlibretexts.org These reactions, while powerful, can be complicated by issues of regioselectivity and polyalkylation. libretexts.org Therefore, understanding the directing effects of the existing substituents is paramount for achieving the desired product. fiveable.melibretexts.org
Significance of Steric Hindrance and Alkyl Group Interactions in Aromatic Systems
The arrangement of the tert-butyl and three methyl groups on the benzene (B151609) ring of this compound creates a sterically crowded environment. nih.govfiveable.me This steric hindrance plays a crucial role in dictating the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can physically block the approach of an incoming electrophile to the adjacent ortho positions. fiveable.meyoutube.com
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its synthesis and its behavior in various chemical reactions, particularly electrophilic aromatic substitution. researchgate.netlibretexts.org
One significant area of investigation has been its synthesis from 1,2,3-trimethylbenzene (B126466) (hemimellitene) and a tert-butylating agent. researchgate.netwikipedia.org Studies have explored the use of different catalysts, including common Lewis acids and ionic liquids, to optimize the reaction conditions and maximize the selectivity for the desired isomer. researchgate.net For example, the use of [Et3NH]Cl–AlCl3 as a catalyst has been shown to be effective, with systematic studies on the effects of reaction time, temperature, and catalyst composition. researchgate.net
Another key research trajectory involves using this compound as a substrate to study the mechanisms of electrophilic aromatic substitution reactions. The known steric and electronic properties of the substituents allow researchers to probe how these factors influence the regioselectivity of reactions such as nitration, halogenation, and acylation. stackexchange.comlibretexts.org The analysis of the product distribution from these reactions provides valuable data for understanding the directing effects of multiple alkyl substituents on a benzene ring. libretexts.orgyoutube.com
Below are interactive data tables summarizing some of the key properties and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀ | nih.govscbt.com |
| Molecular Weight | 176.30 g/mol | nih.govscbt.com |
| IUPAC Name | This compound | nih.gov |
| CAS Registry Number | 98-23-7 | nih.govnist.gov |
| Boiling Point | 114-115°C at 17mm Hg | chembk.com |
| Melting Point | 31-33°C | chembk.com |
| Density | 0.86 g/cm³ | chembk.com |
| Appearance | Colorless liquid or solid | chembk.comontosight.ai |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| Infrared (IR) Spectrum | Available on NIST WebBook | nist.gov |
| Mass Spectrum (EI) | Available on NIST WebBook | nist.govnist.gov |
| Kovats Retention Index | 1307 (Standard non-polar column) | nih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,2,3-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9-7-12(13(4,5)6)8-10(2)11(9)3/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJKYPEIPJEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038702 | |
| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-23-7 | |
| Record name | 5-(1,1-Dimethylethyl)-1,2,3-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
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| Record name | Benzene, 5-(1,1-dimethylethyl)-1,2,3-trimethyl- | |
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| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |
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| Record name | 1-tert-butyl-3,4,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 5-TERT-BUTYL-1,2,3-TRIMETHYLBENZENE | |
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Synthetic Methodologies for 5 Tert Butyl 1,2,3 Trimethylbenzene and Its Precursors
Catalytic Synthesis Routes for 5-tert-Butyl-1,2,3-trimethylbenzene
The formation of this compound is often achieved through the alkylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). This process typically involves the use of a catalyst to facilitate the addition of a tert-butyl group to the aromatic ring.
Lewis Acid Catalysis in Alkylation Reactions for Hemimellitene Derivatives
Lewis acids are pivotal in the synthesis of this compound via Friedel-Crafts alkylation. organic-chemistry.orgmt.com This reaction involves an electrophilic aromatic substitution where a tert-butyl carbocation, generated from a suitable precursor like 2-chloro-2-methylpropane (B56623), attacks the electron-rich hemimellitene ring. mt.comresearchgate.net Common Lewis acid catalysts for such reactions include aluminum trichloride (B1173362) (AlCl₃) and iron(III) chloride (FeCl₃). mt.comlibretexts.org
Research has shown that ionic liquids with Lewis acidity, such as [Et₃NH]Cl–AlCl₃, can be particularly effective catalysts for the synthesis of this compound from 1,2,3-trimethylbenzene and 2-chloro-2-methylpropane. researchgate.net These catalysts offer advantages in terms of handling and potential for recycling. The mechanism involves the Lewis acid activating the alkyl halide, thereby generating the electrophilic carbocation necessary for the substitution reaction. mt.com
Optimization of Reaction Parameters for Selective Synthesis
The selective synthesis of this compound requires careful control over various reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of unwanted isomers and polyalkylated byproducts. libretexts.orglumenlearning.com
The composition of the catalyst plays a crucial role in the outcome of the alkylation reaction. Studies have systematically investigated the effects of catalyst composition on the synthesis of this compound. For instance, when using the ionic liquid catalyst [Et₃NH]Cl–AlCl₃, the mass fraction of the catalyst relative to 1,2,3-trimethylbenzene was found to be a key parameter. A mass fraction of 10% [Et₃NH]Cl–AlCl₃ to 1,2,3-trimethylbenzene was identified as optimal for achieving high selectivity. researchgate.net
| Catalyst System | Reactants | Optimal Catalyst Loading | Max. Selectivity (%) |
| [Et₃NH]Cl–AlCl₃ | 1,2,3-trimethylbenzene, 2-chloro-2-methylpropane | 10% mass fraction to 1,2,3-trimethylbenzene | 90.32 |
Temperature and reaction time are critical variables that must be optimized to ensure efficient alkylation. In the synthesis of this compound using [Et₃NH]Cl–AlCl₃, the highest selectivity of 90.32% was achieved at a temperature of 10°C and a reaction time of 5 hours. researchgate.net Deviating from these optimal conditions can lead to a decrease in selectivity and the formation of undesirable side products.
| Catalyst | Temperature (°C) | Reaction Time (h) | Selectivity (%) |
| [Et₃NH]Cl–AlCl₃ | 10 | 5 | 90.32 |
Recyclability and Stability of Catalytic Systems
The reusability and stability of the catalyst are important considerations for industrial applications, contributing to more sustainable and cost-effective processes. Research has demonstrated that the ionic liquid catalyst [Et₃NH]Cl–AlCl₃ maintains high activity even after several reaction cycles in the synthesis of this compound. researchgate.net Similarly, other heterogeneous catalysts, such as silica-supported triflic acid, have shown excellent recyclability in related deprotection reactions. nih.gov The ability to easily separate and reuse the catalyst without significant loss of performance is a key advantage of these systems. bnl.gov
Alternative Synthetic Approaches to Alkylated Benzenes Relevant to this compound
Beyond the direct alkylation of hemimellitene, other synthetic strategies for preparing alkylated benzenes can be relevant. Friedel-Crafts acylation followed by a reduction step is a common alternative to direct alkylation, which can help to avoid issues like polyalkylation and carbocation rearrangements. lumenlearning.com For instance, an acyl group can be introduced into an aromatic ring, and the resulting ketone can then be reduced to the corresponding alkyl group. lumenlearning.com
Other methods for forming C-C bonds on an aromatic ring include using alkenes in the presence of a strong acid to generate the carbocation for alkylation. lumenlearning.com Additionally, various synthetic transformations can be performed on substituted benzenes to achieve the desired product. pressbooks.pub For example, the synthesis of 1,3,5-triarylbenzenes can be achieved through the self-condensation of acetophenones using catalysts like copper(II) chloride. sapub.org While not directly producing this compound, these methods highlight the diverse toolbox available to organic chemists for the synthesis of complex alkylated aromatic compounds.
Alkylation Reactions of Trimethylbenzenes with tert-Butylating Agents
The direct alkylation of 1,2,3-trimethylbenzene with a tert-butylating agent is a primary method for synthesizing this compound. A common approach is the Friedel-Crafts alkylation, where a tert-butyl source, such as 2-chloro-2-methylpropane (tert-butyl chloride), is reacted with 1,2,3-trimethylbenzene in the presence of a catalyst.
Research has demonstrated the use of various catalysts for this transformation. Common Lewis acids and Lewis acidic ionic liquids have been explored, with the ionic liquid [Et3NH]Cl–AlCl3 showing significant catalytic potential. researchgate.net In a systematic study, the reaction conditions were optimized to maximize the yield of the desired product. The highest selectivity for this compound, reaching 90.32%, was achieved under specific conditions. researchgate.net A key advantage of the ionic liquid catalyst is its high activity, which remains even after several reaction cycles, highlighting its potential for reuse. researchgate.net
The table below summarizes the optimized reaction conditions for the synthesis of this compound using [Et3NH]Cl–AlCl3 as a catalyst. researchgate.net
| Parameter | Optimal Condition |
| Reactants | 1,2,3-trimethylbenzene, 2-chloro-2-methylpropane |
| Catalyst | [Et3NH]Cl–AlCl3 |
| Catalyst Loading | 10% mass fraction relative to 1,2,3-trimethylbenzene |
| Temperature | 10°C |
| Reaction Time | 5 hours |
| Maximum Selectivity | 90.32% |
Formation of tert-Butyl-Substituted Aromatic Compounds via Electrophilic Aromatic Substitution
The fundamental mechanism governing the synthesis of this compound is electrophilic aromatic substitution (EAS). libretexts.org The Friedel-Crafts alkylation is a classic example of this reaction type. masterorganicchemistry.com
The process is initiated by the reaction between the alkylating agent (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl3). The Lewis acid coordinates to the halogen, facilitating its departure and generating a highly electrophilic tert-butyl carbocation. masterorganicchemistry.com
This carbocation is then attacked by the electron-rich π-system of the aromatic ring (1,2,3-trimethylbenzene), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The existing methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. However, the position of the incoming electrophile is also strongly influenced by steric hindrance. The extreme bulkiness of the tert-butyl group significantly hinders its approach to the positions ortho to the methyl groups. libretexts.orgmsu.edu In the case of 1,2,3-trimethylbenzene, the incoming tert-butyl group preferentially adds to the less sterically hindered position 5.
Finally, a weak base, such as the AlCl4- complex formed during the initial step, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com
A general limitation of Friedel-Crafts alkylation is the potential for polyalkylation, where more than one alkyl group is added to the aromatic ring. libretexts.orguomustansiriyah.edu.iq This occurs because the newly added alkyl group further activates the ring towards subsequent electrophilic attack. To favor monoalkylation, a large excess of the aromatic substrate is often employed. uomustansiriyah.edu.iq
Green Chemistry Considerations in the Synthesis of this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for alkylated aromatic compounds. Key areas of focus include the use of recyclable catalysts, safer reagents, and alternative reaction media.
Traditional Friedel-Crafts alkylations often use stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl3, which generate significant amounts of hazardous waste during aqueous workup. etsu.edu A greener alternative is the use of solid acid catalysts, such as zeolites. Zeolites are microporous aluminosilicates that can catalyze alkylation reactions with high efficiency. etsu.edumdpi.com Their advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste disposal problems.
Furthermore, the broader field of organic synthesis is exploring the use of less hazardous solvents and reagents. For instance, some reactions are being developed in greener solvents like water or bio-based solvents, or under solvent-free conditions. researchgate.netnih.gov While specific research on applying these techniques to this compound is not extensive, the general trend in chemical manufacturing is to replace volatile and toxic organic solvents wherever possible. The development of enzymatic processes and the use of benign oxidants like hydrogen peroxide in other areas of aromatic chemistry point towards future possibilities for greener syntheses of alkyl aromatics. researchgate.netnih.gov
Reactivity and Reaction Mechanisms of 5 Tert Butyl 1,2,3 Trimethylbenzene
Electrophilic Aromatic Substitution Reactions of 5-tert-Butyl-1,2,3-trimethylbenzene
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and this compound serves as a fascinating substrate for studying the interplay of steric and electronic effects.
Nitration of this compound
The nitration of this compound has been a subject of detailed investigation, revealing complex reaction pathways involving the formation of adducts and subsequent rearrangements.
When this compound is nitrated in acetic anhydride (B1165640), a significant portion of the reaction proceeds through the formation of nitro-adducts. cdnsciencepub.com The reaction yields a mixture of products, including diastereomers of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate (B1210297) and a diastereomer of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienol, with a total adduct yield of 91%. cdnsciencepub.com Alongside these adducts, 5-tert-butyl-1,2,3-trimethyl-4-nitrobenzene is also formed. cdnsciencepub.com
The formed dienyl acetates can undergo solvolysis. In acidified aqueous acetone, they convert to the corresponding dienols, while in acidified methanol (B129727), they form the dienyl methyl ethers. cdnsciencepub.com These ethers can also be generated from the dienyl acetate in neutral methanol or upon reaction with methanolic sodium methoxide. cdnsciencepub.com The rearomatization of these adducts can lead to different products depending on the reaction conditions. For instance, reaction of the dienyl methyl ethers in aqueous methanol or prolonged reaction in methanol leads to the cleavage of the tert-butyl group, forming methyl-1,2,3-trimethylphenyl ether. cdnsciencepub.com
The nitration of this compound in acetic anhydride results in the formation of both diastereomers of the 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate adduct. cdnsciencepub.com Additionally, one diastereomer of the corresponding dienol is also produced. cdnsciencepub.com The dienols have been observed to isomerize (epimerize) when subjected to acidified aqueous acetone. cdnsciencepub.com
The acidity of the reaction medium plays a crucial role in determining the product distribution during the nitration of this compound. While nitration in acetic anhydride favors the formation of adducts, conducting the reaction under more strongly acidic conditions, such as in trifluoromethanesulfonic or fluorosulfonic acids, leads to 5-tert-butyl-1,2,3-trimethyl-4-nitrobenzene as the major product. cdnsciencepub.comresearchgate.net
The solvolysis of the initially formed dienyl acetate adducts is also highly dependent on the acidity. In aqueous acetic acid, cleavage of the tert-butyl group is the predominant reaction pathway. cdnsciencepub.com Under even more acidic conditions, the dienyl acetate can rearrange to yield 5-tert-butyl-2,3-dimethylbenzyl nitrite, along with smaller quantities of 5-tert-butyl-2,3-dimethylphenylnitromethane and 5-tert-butyl-2,3-dimethylbenzyl acetate. cdnsciencepub.com
Table 1: Influence of Reaction Conditions on Nitration Products
| Reagent/Solvent | Major Product(s) | Reference |
| Acetic Anhydride | Diastereomers of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate and 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienol | cdnsciencepub.com |
| Trifluoromethanesulfonic Acid | 5-tert-Butyl-1,2,3-trimethyl-4-nitrobenzene | cdnsciencepub.comresearchgate.net |
| Fluorosulfonic Acid | 5-tert-Butyl-1,2,3-trimethyl-4-nitrobenzene | cdnsciencepub.comresearchgate.net |
| Acidified Aqueous Acetone (from dienyl acetate) | Diastereomers of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienols | cdnsciencepub.com |
| Acidified Methanol (from dienyl acetate) | Diastereomers of 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl methyl ethers | cdnsciencepub.com |
| Aqueous Acetic Acid (from dienyl acetate) | Cleavage of tert-butyl group | cdnsciencepub.com |
| More Acidic Conditions (from dienyl acetate) | 5-tert-Butyl-2,3-dimethylbenzyl nitrite, 5-tert-butyl-2,3-dimethylphenylnitromethane, 5-tert-butyl-2,3-dimethylbenzyl acetate | cdnsciencepub.com |
The formation of various products during the nitration of this compound points towards complex mechanistic pathways involving nitro group migration and de-tert-butylation. The cleavage of the tert-butyl group during the solvolysis of the dienyl acetate in aqueous acetic acid is a prominent example of de-tert-butylation. cdnsciencepub.com
Halogenation of this compound and Related Alkylbenzenes
The halogenation of alkylbenzenes, including those with tert-butyl substituents, can lead to a variety of products depending on the specific halogenating agent and reaction conditions. While direct halogenation of this compound is not extensively detailed in the provided search results, studies on related compounds like 1,3,5-tri-tert-butylbenzene (B73737) offer insights. For instance, the iodination of 1,3,5-tri-tert-butylbenzene can result in the substitution of one or two tert-butyl groups, leading to mono-, di-, and triiodo-substituted derivatives. researchgate.net Furthermore, the halogenation of 1,3,5-tri-t-butylbenzene and other alkylbenzenes in acetic acid can yield aryl acetate products, with the yield increasing upon the addition of sodium acetate. researchgate.net This suggests that addition-elimination mechanisms may be at play. researchgate.net
Regioselectivity in Iodination Reactions of Alkylbenzenes Bearing Bulky Groups
The iodination of this compound presents a clear case of regioselectivity dictated by steric hindrance. The four alkyl groups on the benzene (B151609) ring direct incoming electrophiles to the only available positions: C4 and C6. Both positions are electronically activated by the ortho- and para-directing alkyl substituents.
However, any electrophile approaching the C4 position experiences significant steric repulsion from the adjacent tert-butyl group at C5 and the methyl group at C3. Similarly, the C6 position is sterically shielded by the tert-butyl group at C5 and the methyl group at C1. Due to the substantial size of the tert-butyl group, substitution at these positions is expected to be difficult. msu.edu The regioselectivity would be highly dependent on the size of the iodinating electrophile; a smaller effective electrophile would have a greater chance of accessing the hindered C4 and C6 sites. In reactions with other electrophiles, such as nitration, bulky groups have been shown to dramatically hinder attack at adjacent sites. msu.edu Therefore, while electronically favored, the iodination of this compound is expected to proceed slowly and may require specific catalysts or reaction conditions to achieve a significant yield.
Comparison of Different Halogenating Agents and Their Mechanistic Implications
The choice of halogenating agent is crucial when dealing with sterically hindered substrates like this compound. The mechanism of halogenation can significantly influence both the rate and the selectivity of the reaction.
Traditional Methods: Systems involving molecular iodine often require a strong oxidizing agent or a Lewis acid catalyst. Some established methods use strong acids like a sulfuric acid/nitric acid/iodine system or potentially hazardous reagents like the sulfuric acid/iodine/periodic acid system. mdpi.com These harsh conditions can lead to side reactions and may not be suitable for all substrates.
Modern Reagents: To overcome the limitations of traditional methods, various modern halogenating agents have been developed.
1,3-Diiodo-5,5'-dimethylhydantoin (DIH): This reagent is noted for its high reactivity and selectivity. tcichemicals.com It can smoothly iodinate aromatic compounds at room temperature in the presence of an acid catalyst, often with high regioselectivity. tcichemicals.com Its effectiveness in hindered systems makes it a promising candidate for the iodination of this compound.
Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) (PIFA) used in conjunction with molecular iodine provide a powerful and often milder alternative. mdpi.com This system avoids the use of strong, corrosive acids or toxic metals. mdpi.com The reaction proceeds through the formation of a more reactive iodine species, which can effectively attack the electron-rich, albeit crowded, aromatic ring. The mechanism is believed to involve the formation of an iodonium (B1229267) ion, which is a potent electrophile.
Steric Effects on the Reactivity of this compound
The dominant chemical characteristic of this compound, aside from its activated aromatic ring, is the steric congestion created by its substituents. This feature has a profound impact on its reactivity and the distribution of products.
Influence of the tert-Butyl Group on Aromatic Reactivity and Substitution Patterns
The tert-butyl group is one of the bulkiest substituents commonly used in organic synthesis, and its primary influence is steric hindrance. While it is an activating group that directs incoming electrophiles to the ortho and para positions, its size can physically block access to the ortho positions. msu.edu
This effect is well-documented in the electrophilic substitution of simpler alkylbenzenes. For instance, the nitration of toluene, which has a small methyl group, yields a significant amount of the ortho-substituted product. In contrast, the nitration of tert-butylbenzene (B1681246) produces a much smaller proportion of the ortho isomer, with the para isomer being heavily favored due to the reduced steric clash. msu.edu
| Starting Material | % Ortho Product | % Meta Product | % Para Product |
|---|---|---|---|
| Toluene | 58.5% | 4.5% | 37% |
| tert-Butylbenzene | 16% | 8% | 75% |
In this compound, the only available positions for substitution (C4 and C6) are both ortho to the tert-butyl group. Consequently, the rate of electrophilic substitution is expected to be significantly lower than what would be predicted based on electronic activation alone. The tert-butyl group acts as a steric shield, hindering the approach of electrophiles and increasing the activation energy of the reaction.
Conformational Analysis and its Impact on Reaction Outcomes
While the benzene ring is planar, the alkyl substituents of this compound are not static. They undergo rotation around their carbon-carbon single bonds. The specific rotational conformations and the energy barriers between them can impact the accessibility of the reactive sites on the aromatic ring. beilstein-journals.org
The large tert-butyl group, in particular, will have preferred orientations to minimize steric strain with the adjacent C-H bonds at the C4 and C6 positions. The molecule may adopt a conformation where the bulk of the tert-butyl group is oriented away from the ring, but even in this state, its sheer volume presents a significant barrier. Computational studies on related sterically crowded molecules, like 1,3,5-triethylbenzene, show that different conformations can have significant energy differences, and these preferences can pre-organize the molecule for or against certain reactions. beilstein-journals.org The constant motion and preferred low-energy conformations of the tert-butyl and methyl groups define a dynamic reactive surface. The probability of an electrophile successfully attacking the C4 or C6 position is therefore dependent not just on the static structure, but on the energy required to adopt a transition state geometry that can accommodate both the substrate and the incoming reagent.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 5-tert-Butyl-1,2,3-trimethylbenzene
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms within a molecule.
¹H NMR Spectroscopic Analysis and Proton Chemical Shift Assignments
Proton (¹H) NMR spectroscopy of this compound offers distinct signals corresponding to the different types of protons present in the molecule. The high symmetry of the closely related 1,3,5-trimethylbenzene (mesitylene) results in only two signals, one for the aromatic protons and one for the methyl protons. docbrown.info In the case of this compound, the symmetry is lower, leading to a more complex, yet interpretable, spectrum.
The aromatic region of the spectrum is expected to show signals for the two non-equivalent aromatic protons. The tert-butyl group, with its nine equivalent protons, will produce a sharp singlet. The three methyl groups attached to the benzene (B151609) ring will also give rise to distinct signals. The integration of these signals, which corresponds to the relative number of protons, is a key feature in assigning the peaks. For instance, the ratio of aromatic to alkyl protons provides direct evidence for the proposed structure. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~6.8-7.2 | Singlet/Multiplet | 2H |
| tert-Butyl CH₃ | ~1.3 | Singlet | 9H |
| Ring CH₃ | ~2.2-2.3 | Singlet | 9H |
Note: The exact chemical shifts can vary depending on the solvent used and the specific spectrometer frequency. The aromatic protons may appear as two distinct signals or a multiplet depending on their coupling.
¹³C NMR Spectroscopic Analysis and Carbon Chemical Shift Assignments
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. For this compound, the symmetry of the molecule dictates the number of distinct carbon signals.
Similar to ¹H NMR, the high symmetry of 1,3,5-trimethylbenzene results in only three distinct carbon signals. docbrown.info For this compound, more signals are expected due to the reduced symmetry. The quaternary carbons of the tert-butyl group and the substituted aromatic carbons will have characteristic chemical shifts. The chemical shifts of the aromatic carbons are significantly higher than those of the aliphatic carbons. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C (substituted) | ~135-150 |
| Aromatic CH | ~120-130 |
| Quaternary C (tert-Butyl) | ~34 |
| tert-Butyl CH₃ | ~31 |
| Ring CH₃ | ~19-21 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY can help to confirm the connectivity within the aromatic ring, if any coupling is resolved.
An HSQC or Heteronuclear Multiple Quantum Correlation (HMQC) spectrum shows correlations between protons and the carbons to which they are directly attached. This is extremely useful for definitively linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal of the methyl groups can be directly correlated to the methyl carbon signals.
Mass Spectrometry (MS) Applications in Characterizing this compound and its Derivatives
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Electron Ionization Mass Spectrometry Fragmentation Patterns
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion peak (M⁺) and various fragment ions.
For aromatic compounds like this compound, a common fragmentation pathway is the loss of a methyl group (CH₃) from the tert-butyl group, leading to a stable benzylic-type carbocation. libretexts.org This results in a prominent peak at M-15. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (176.30 g/mol ). nist.govnih.gov Further fragmentation can occur, but the M-15 peak is often the base peak or one of the most intense peaks in the spectrum. The fragmentation pattern of related trimethylbenzenes also shows a characteristic loss of a methyl group, resulting in a strong peak at m/z 105. nih.govdocbrown.inforesearchgate.net
Table 3: Predicted Significant Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
| 176 | [C₁₃H₂₀]⁺ | Molecular Ion (M⁺) |
| 161 | [C₁₂H₁₇]⁺ | Loss of a methyl group (M-15) |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments.
For this compound, with a molecular formula of C₁₃H₂₀, the calculated exact mass is 176.1565. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.
Infrared (IR) Spectroscopic Methodologies for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. The IR spectrum for this compound, a polysubstituted aromatic hydrocarbon, reveals characteristic absorption bands that confirm its molecular structure. The analysis of its gas-phase spectrum provides key insights into its constituent chemical bonds. nist.gov
The structure of this compound (C₁₃H₂₀) consists of a benzene ring substituted with three methyl groups and one tert-butyl group. nist.govnist.gov The interpretation of its IR spectrum focuses on identifying vibrations associated with these specific components.
Key Functional Group Vibrations:
Alkyl C-H Stretching: Strong absorption bands are observed in the region of 2845-2975 cm⁻¹. docbrown.info These peaks are characteristic of the C-H stretching vibrations within the methyl (CH₃) and tert-butyl (C(CH₃)₃) groups attached to the benzene ring.
Aromatic C-H Stretching: The spectrum shows absorptions between 3030 cm⁻¹ and 3080 cm⁻¹, which are indicative of the stretching vibrations of C-H bonds where the carbon is part of the aromatic ring. docbrown.info
Benzene Ring C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the benzene ring typically appear in the 1500-1600 cm⁻¹ range. docbrown.info For this compound, characteristic peaks can be observed in this region, confirming the presence of the aromatic nucleus.
Alkyl C-H Bending: The bending vibrations for the C-H bonds in the alkyl side-chains are found between 1370 cm⁻¹ and 1470 cm⁻¹. docbrown.info
Aromatic C-H Bending (Out-of-Plane): The pattern of substitution on the benzene ring influences the out-of-plane C-H bending vibrations, which typically occur in the 735-900 cm⁻¹ region. docbrown.info The specific pattern for this compound, a 1,2,3,5-tetrasubstituted ring, gives rise to characteristic absorptions in this fingerprint region.
The following table summarizes the prominent absorption bands and their assignments for this compound, based on its gas-phase IR spectrum and established correlation tables.
Table 1: Infrared (IR) Spectrum Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 2845-2975 | C-H Stretching | Alkyl (Methyl and tert-Butyl) Groups docbrown.info |
| 3030-3080 | C-H Stretching | Aromatic Ring docbrown.info |
| 1500-1600 | C=C Stretching | Aromatic Ring docbrown.info |
| 1370-1470 | C-H Bending | Alkyl (Methyl and tert-Butyl) Groups docbrown.info |
Gas Chromatography (GC) Techniques for Purity Assessment and Mixture Analysis
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds, making it highly suitable for assessing the purity of this compound and analyzing it within complex mixtures. This method separates components based on their differential partitioning between a stationary phase in a column and a mobile gas phase.
The retention of a compound in a GC system is often quantified by its Kovats Retention Index (I), which normalizes retention times relative to those of n-alkanes. For this compound, the Kovats Retention Index has been experimentally determined to be 1307 on a standard non-polar column. nih.gov This value is a key identifier in chromatographic analysis.
Purity Assessment:
GC, particularly when coupled with a Flame Ionization Detector (FID), is a standard method for determining the purity of aromatic hydrocarbons. An analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC system. The resulting chromatogram would ideally show a single, sharp peak corresponding to this compound. The presence of additional peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment.
A common challenge in the synthesis of substituted benzenes is the presence of isomers. For instance, the synthesis of 1,2,3-trimethylbenzene (B126466) can be contaminated with the 1,2,4-isomer. dnacih.com GC provides the high resolution necessary to separate such closely related isomers, which is critical for ensuring the purity of the final product.
Mixture Analysis:
In the context of mixture analysis, such as in gasoline or industrial solvents, GC is invaluable. A typical analytical procedure for related trimethylbenzenes involves sample collection on a charcoal tube, desorption with a solvent like carbon disulfide, and analysis by GC-FID. dnacih.com Different isomers, such as 1,3,5-trimethylbenzene and 1,2,4-trimethylbenzene (B165218), will have distinct elution times, allowing for their separation and quantification. dnacih.com For more complex matrices, GC coupled with Mass Spectrometry (GC-MS) can be employed to provide definitive identification of each component, including degradation products like tert-butyl alcohol that might arise in environmental samples. nih.govusgs.gov
The table below outlines typical parameters for the GC analysis of trimethylbenzene isomers, which are applicable to the analysis of this compound.
Table 2: Typical Gas Chromatography (GC) Parameters for Trimethylbenzene Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., HP-5, OV-1) | Provides high-resolution separation of isomers. dnacih.comnist.gov |
| Stationary Phase | Non-polar (e.g., Squalane, Polydimethylsiloxane) | Separates compounds based on boiling point and molecular size. nist.gov |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for hydrocarbons. dnacih.com |
| Carrier Gas | Nitrogen or Helium | Mobile phase to transport the sample through the column. dnacih.comnist.gov |
| Kovats Index (I) | 1307 (for this compound) | Standardized retention time for compound identification. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-trimethylbenzene |
| 1,2,4-trimethylbenzene |
| 1,3,5-trimethylbenzene |
| 1-tert-Butyl-3,5-dimethylbenzene |
| n-alkanes |
| Carbon Disulfide |
| tert-butyl alcohol |
| Nitrogen |
| Helium |
Computational and Theoretical Chemistry Studies on 5 Tert Butyl 1,2,3 Trimethylbenzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Comprehensive quantum chemical calculations detailing the molecular geometry and electronic structure of 5-tert-butyl-1,2,3-trimethylbenzene are not extensively reported in the available scientific literature.
Specific studies applying Density Functional Theory (DFT) for a detailed conformational analysis of this compound have not been identified in a thorough review of scientific databases. While DFT is a common method for such analyses in substituted benzenes, dedicated research on the conformational isomers and rotational barriers of this particular compound is not available.
Detailed computational assessments of the aromaticity and thermodynamic stability of this compound are not present in the current body of scientific literature. Such studies would typically involve calculations of aromaticity indices (e.g., NICS, HOMA) and formation enthalpies, but these have not been specifically reported for this compound.
Prediction of Spectroscopic Properties through Computational Methods
The prediction of spectroscopic properties for this compound using computational methods is another area with limited available data.
No dedicated studies reporting theoretical calculations of the 1H and 13C NMR chemical shifts for this compound were found. Such calculations, often performed using methods like GIAO (Gauge-Including Atomic Orbital), are valuable for confirming experimental assignments but have not been published for this molecule.
A computational vibrational frequency analysis to aid in the interpretation of the infrared (IR) spectrum of this compound has not been reported in the literature. This type of analysis helps in assigning specific vibrational modes to the observed absorption bands.
Reaction Mechanism Elucidation via Computational Modeling
While this compound is mentioned in studies concerning its synthesis and subsequent reactions, such as nitration, detailed computational modeling to elucidate the mechanisms of these reactions is not available. For instance, a study on the synthesis of this compound using a Lewis acid catalyst has been reported, but it does not include a computational investigation of the reaction pathway researchgate.net. Similarly, while the nitration of this compound has been a subject of research, and quantum-chemical calculations were mentioned in a related context, the specific computational details and mechanistic insights are not provided in accessible literature researchgate.net.
Transition State Analysis of Electrophilic Substitution Reactions
Information and data regarding the transition state analysis for electrophilic substitution reactions of this compound are not available in the reviewed literature. A computational study would be required to determine the geometries and energies of the transition states for electrophilic attack at the different available positions on the benzene (B151609) ring. Such an analysis would provide quantitative data on the activation barriers for substitution, which are influenced by the electronic and steric effects of the existing methyl and tert-butyl groups.
Without specific research data, a data table for transition state energies cannot be generated.
Energy Profiles for Adduct Formation and Rearrangement Pathways
Detailed energy profiles for adduct formation (sigma-complex or arenium ion) and any subsequent rearrangement pathways for this compound in electrophilic substitution reactions have not been reported in the scientific literature searched. The construction of such profiles would necessitate quantum chemical calculations to determine the relative energies of reactants, intermediates, transition states, and products. These profiles are essential for a comprehensive understanding of the reaction kinetics and thermodynamics.
In the absence of this specific research, a data table outlining the energy profiles cannot be provided.
Environmental Transformation and Degradation Pathways of Alkylated Benzenes
Biodegradation Mechanisms of Trimethylbenzenes and Related Compounds
The microbial degradation of alkylated benzenes, including trimethylbenzenes, is a critical process in the natural attenuation of these compounds in contaminated environments. The susceptibility to microbial attack and the specific degradation pathways are highly dependent on the availability of oxygen and other electron acceptors.
Aerobic Degradation Pathways and Microbial Metabolites
Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor to break down aromatic hydrocarbons. The initial step in the aerobic degradation of trimethylbenzenes typically involves the oxidation of a methyl group by monooxygenase or dioxygenase enzymes. This leads to the formation of corresponding benzyl (B1604629) alcohols and subsequently to aldehydes and carboxylic acids.
For instance, the aerobic biotransformation of a mixture containing 1,2,4-trimethylbenzene (B165218) by a mixed microbial culture demonstrated the degradation of the compound. berkeley.edu The degradation of individual BTEX (benzene, toluene, ethylbenzene, and xylenes) compounds by toluene-grown cultures of Rhodococcus sp. has been well-documented, with mineralization to CO2 observed for most components. nih.gov It is plausible that 5-tert-Butyl-1,2,3-trimethylbenzene would undergo a similar initial oxidation of one of its methyl groups. However, the bulky tert-butyl group may sterically hinder enzymatic access to the adjacent methyl groups, potentially influencing the rate and regioselectivity of the initial attack.
Common microbial metabolites from the aerobic degradation of alkylated benzenes include:
Dimethylbenzoic acids: Formed from the oxidation of two methyl groups.
Methyl- and dimethyl-catechols: Resulting from the dioxygenase-catalyzed hydroxylation of the aromatic ring.
Ring cleavage products: Following the formation of catechols, the aromatic ring is cleaved, leading to the formation of aliphatic acids that can enter central metabolic pathways.
While specific metabolites for this compound have not been identified in the reviewed literature, it is anticipated that analogous compounds such as tert-butyl-dimethylbenzoic acids would be formed.
Anaerobic Degradation Processes under Various Electron-Accepting Conditions
In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors to facilitate the degradation of aromatic compounds. The efficiency and pathways of anaerobic degradation are highly dependent on the specific electron acceptor available.
The anaerobic biodegradation of trimethylbenzene isomers has been observed under various electron-accepting conditions.
Nitrate-Reducing Conditions: Studies have shown that 1,2,4-TMB and 1,3,5-TMB can be completely degraded under denitrifying conditions. mdpi.comrepec.orgresearchgate.net However, the degradation of 1,2,3-TMB is often slower and less complete, exhibiting longer lag phases. mdpi.comrepec.orgresearchgate.net One study reported that after 204 days of incubation under denitrifying conditions, approximately 27% of 1,3,5-TMB, 24% of 1,2,4-TMB, and only 16% of 1,2,3-TMB were degraded. researchgate.net An enrichment culture was able to grow on 1,3,5-TMB and 1,2,4-TMB under N2O-reducing conditions but did not degrade 1,2,3-TMB. provectusenvironmental.com The initial step in the anaerobic degradation of TMBs under these conditions is often the addition of fumarate (B1241708) to a methyl group, a reaction catalyzed by benzylsuccinate synthase or a similar enzyme.
Iron(III)-Reducing Conditions: Significant biodegradation of TMBs has been observed under iron-reducing conditions. researchgate.net In one study, 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB were degraded by 44%, 47%, and 24% of their initial concentrations, respectively, with first-order biodegradation rate constants of 0.003, 0.006, and 0.013 d⁻¹. researchgate.net This suggests that ferric iron can be a significant electron acceptor for the intrinsic bioremediation of TMB-contaminated sites.
Sulfate-Reducing Conditions: The biodegradability of TMB isomers under sulfate-reducing conditions appears to be highly temperature-dependent. mdpi.comrepec.orgresearchgate.net Continuous and complete degradation of all TMB isomers was observed at 20°C, whereas no degradation occurred at 10°C. mdpi.comrepec.orgresearchgate.net In contrast, another study found TMB isomers to be recalcitrant under sulfate-reducing conditions. researchgate.net This discrepancy may be due to differences in the microbial consortia and other environmental factors.
Based on these findings for TMBs, it can be inferred that this compound may also be susceptible to anaerobic degradation. The presence of the tert-butyl group could, however, influence the rate and extent of degradation due to steric hindrance, potentially making it more persistent than its non-tert-butylated analogs.
Several factors can influence the rate of biodegradation of alkylated benzenes in the environment.
Molecular Structure: The substitution pattern of the alkyl groups on the benzene (B151609) ring significantly affects biodegradability. For TMBs, the 1,2,3-isomer is generally more resistant to anaerobic degradation than the 1,2,4- and 1,3,5-isomers. mdpi.comrepec.orgresearchgate.netresearchgate.net The vicinal arrangement of the three methyl groups in 1,2,3-TMB is thought to make the aromatic ring more difficult for microorganisms to destabilize. researchgate.net The presence of a bulky tert-butyl group in this compound is likely to further increase its recalcitrance compared to the TMB isomers.
Temperature: Temperature plays a crucial role, particularly in anaerobic processes. As noted, the degradation of TMBs under sulfate-reducing conditions was found to be significant at 20°C but negligible at 10°C. mdpi.comrepec.orgresearchgate.net
Residence Time: In column experiments, the residence time of the contaminant in the biologically active zone can impact the extent of degradation, especially for more recalcitrant compounds like 1,2,3-TMB. mdpi.comrepec.org
Electron Acceptor Availability: The type and concentration of available electron acceptors are primary drivers of anaerobic biodegradation rates.
Presence of Co-contaminants: The presence of other biodegradable compounds, such as BTEX, can influence the degradation of TMBs. In some cases, the degradation of TMBs occurs concurrently with BTEX degradation. mdpi.com
Table 1: Anaerobic Biodegradation of Trimethylbenzene Isomers under Different Electron-Accepting Conditions
| Isomer | Nitrate-Reducing | Iron(III)-Reducing | Sulfate-Reducing (20°C) |
| 1,2,3-TMB | Slow/Incomplete mdpi.comrepec.orgresearchgate.net | Significant researchgate.net | Complete mdpi.comrepec.org |
| 1,2,4-TMB | Complete mdpi.comrepec.org | Significant researchgate.net | Complete mdpi.comrepec.org |
| 1,3,5-TMB | Complete mdpi.comrepec.org | Significant researchgate.net | Complete mdpi.comrepec.org |
Table 2: First-Order Biodegradation Rate Constants (d⁻¹) for Trimethylbenzene Isomers
| Isomer | Denitrifying Conditions | Iron-Reducing Conditions | Sulfate-Reducing Conditions (20°C) |
| 1,2,3-TMB | 0.01 - 0.11 mdpi.comrepec.org | 0.013 researchgate.net | Data not specified |
| 1,2,4-TMB | 0.05 - 0.21 mdpi.comrepec.org | 0.006 researchgate.net | Data not specified |
| 1,3,5-TMB | 0.05 - 0.21 mdpi.comrepec.org | 0.003 researchgate.net | Data not specified |
Abiotic Transformation Processes
In addition to biodegradation, abiotic processes, particularly photochemical reactions in the atmosphere, contribute to the transformation of alkylated benzenes.
Photochemical Oxidation in the Atmosphere
The primary atmospheric loss process for this compound is expected to be its reaction with hydroxyl (OH) radicals during the day. The rate of this reaction is influenced by the number and type of alkyl substituents on the benzene ring.
Studies on the photo-oxidation of 1,3,5-trimethylbenzene have identified a number of oxygenated products, including carbonyl compounds. copernicus.org The reaction is initiated by the addition of an OH radical to the aromatic ring or by H-atom abstraction from one of the methyl groups. The subsequent reactions with oxygen (O2) and nitric oxides (NOx) lead to the formation of a variety of products, including ring-retaining compounds like substituted phenols and benzaldehydes, as well as ring-scission products. researchgate.net
For 1,3,5-trimethylbenzene, the formation of 3,5-dimethylbenzaldehyde (B1265933) and 2,4,6-trimethylphenol (B147578) has been observed. researchgate.net The photochemical oxidation of alkylbenzenes can also lead to the formation of secondary organic aerosol (SOA). The reaction of 1,3,5-trimethylbenzene with OH radicals can produce low-volatility products that contribute to particle formation. researchgate.net
Given its structure, the atmospheric oxidation of this compound would likely proceed through similar pathways. The presence of the tert-butyl group, which is generally more resistant to H-atom abstraction than methyl groups, suggests that OH radical addition to the aromatic ring and H-atom abstraction from the methyl groups will be the dominant initial reaction steps. The resulting peroxy radicals can then undergo complex reactions to form a variety of oxygenated products, contributing to the formation of ozone and secondary organic aerosols in the troposphere.
Volatilization from Aqueous Environments
The process of volatilization, the transfer of a substance from a liquid phase to a gas phase, is a significant pathway for the environmental distribution of alkylated benzenes like this compound from aquatic systems. usgs.gov This process is governed by the substance's physical and chemical properties, particularly its Henry's Law constant, as well as environmental factors such as water and air temperature, and wind speed. usgs.govnih.gov
The Henry's Law constant (H) quantifies the tendency of a chemical to partition between water and air and is a critical parameter for predicting its volatilization rate. copernicus.org A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water. For this compound, several estimated values for the Henry's Law solubility constant (Hs cp) at 298.15 K have been calculated using quantitative structure-property relationship (QSPR) models, as compiled by Sander (2023). henrys-law.org These values, while calculated and not directly measured, provide insight into the compound's likely volatilization behavior. henrys-law.org
Table 1: Calculated Henry's Law Solubility Constants (Hs cp) for this compound at 298.15 K henrys-law.org
| Hs cp [mol/(m³·Pa)] | Calculation Method | Source |
|---|---|---|
| 5.3 x 10⁻⁴ | EPI Suite (v4.0) | Zhang et al. (2010) |
| 9.2 x 10⁻⁴ | SPARC (v4.2) | Zhang et al. (2010) |
| 9.0 x 10⁻⁴ | COSMOtherm (v2.1) | Zhang et al. (2010) |
| 1.5 x 10⁻⁴ | ABSOLV (ADMEBoxes v4.1) | Zhang et al. (2010) |
Generally, alkylated aromatic hydrocarbons exhibit high volatility and relatively low water solubility, leading to their rapid loss from water bodies to the atmosphere. waterquality.gov.au Studies on other alkylated polycyclic aromatic hydrocarbons (PAHs) have shown that volatilization is a major process, with alkylated naphthalenes, for instance, volatilizing at high rates from surface waters. acs.org The rate of volatilization is influenced by factors like water concentration and temperature, with higher temperatures leading to increased volatilization. acs.org The addition of alkyl groups to aromatic compounds can influence their physicochemical properties, affecting their volatilization behavior in comparison to their unsubstituted parent compounds. acs.org
Environmental Persistence and Mobility Considerations for Alkylated Aromatic Hydrocarbons
The environmental persistence and mobility of alkylated aromatic hydrocarbons, including this compound, determine their long-term fate, potential for transport, and bioavailability in various environmental compartments. nih.govresearchgate.net Persistence refers to the length of time a chemical remains in the environment before being broken down, while mobility describes its ability to move through soil and water. nih.gov
Alkylated PAHs are known to be persistent in the environment. mdpi.com The persistence of these compounds is influenced by their resistance to degradation processes such as biodegradation and photodegradation. nih.govasm.org While some alkylated benzenes can be biodegraded under certain conditions, the rate and extent of degradation can vary significantly depending on the specific structure of the molecule and the environmental conditions. nih.govresearchgate.net For instance, some trimethylbenzene isomers have shown slow degradation under denitrifying (anaerobic) conditions. researchgate.net
The mobility of organic compounds in the environment is largely governed by their sorption to soil and sediment, which is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov A high Koc value indicates a greater tendency for a chemical to adsorb to organic matter in soil and sediment, reducing its mobility in water. The lipophilicity of a compound, indicated by its octanol-water partition coefficient (Kow), is a key factor in determining its sorption behavior and bioaccumulation potential. waterquality.gov.au For this compound, the estimated XLogP3 value, a computed prediction of the log Kow, is 5.3, suggesting a high potential for sorption to organic matter and bioaccumulation. nih.gov
Table 2: Physicochemical Properties Related to Persistence and Mobility for this compound
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀ | - | nist.gov |
| Molecular Weight | 176.30 g/mol | - | nih.gov |
| XLogP3 (log Kow) | 5.3 | High potential for sorption and bioaccumulation | nih.gov |
Specialized Applications and Industrial Relevance in Chemical Synthesis
Role as an Intermediate in Fine Chemical Synthesis
As a highly substituted benzene (B151609) derivative, 5-tert-Butyl-1,2,3-trimethylbenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure is particularly relevant in the production of certain classes of synthetic fragrances, specifically nitro musks. Historically, related compounds such as tert-butyl-meta-xylene have been the foundational materials for creating widely used fragrances like Musk Xylene through nitration. nih.govwikipedia.org The synthesis involves the Friedel-Crafts alkylation of m-xylene with a tert-butyl source, followed by nitration to add the nitro groups responsible for the musk odor. nih.govwikipedia.org
Similarly, 1,2,3-trimethylbenzene (B126466) (hemimellitene) is identified as a precursor for other musk compounds. dnacih.com this compound represents a logical and valuable starting material for producing niche or novel musk fragrances where a specific substitution pattern is desired to fine-tune the odor profile and performance.
The general synthetic utility of this compound involves leveraging its sterically hindered core. Subsequent functionalization reactions, such as nitration, halogenation, or acylation, can be directed to the remaining unsubstituted position on the aromatic ring. This allows for the creation of unique, multi-functionalized aromatic compounds that would be difficult to synthesize through other routes. These derivatives are instrumental in fields requiring precise molecular architecture, including pharmaceuticals and specialty chemicals. nj.gov
Use as a Specialty Solvent in Advanced Chemical Processes
While not widely documented as a bulk solvent, the molecular structure of this compound lends it properties that are highly desirable for a specialty solvent in advanced chemical processes. Aromatic hydrocarbons like its parent compound, 1,2,3-trimethylbenzene, are used as industrial solvents. nih.govshell.com The addition of the large tert-butyl group creates significant steric hindrance, which can prevent the solvent molecule from participating directly in a chemical reaction. researchgate.net
In catalysis, for instance, some aromatic solvents can inhibit a reaction by forming stable η6-arene complexes with the metal catalyst center, thereby reducing its activity. researchgate.net A highly hindered aromatic compound like this compound is less likely to coordinate with the catalyst, making it a potentially superior non-coordinating solvent for sensitive catalytic systems. Its high boiling point and stability under various reaction conditions further enhance its suitability for processes requiring elevated temperatures and an inert reaction medium.
Table 1: Comparison of Physical Properties of Aromatic Solvents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |
| Toluene | C₇H₈ | 92.14 | 111 | Standard aromatic solvent |
| m-Xylene | C₈H₁₀ | 106.17 | 139 | Higher boiling point than toluene |
| 1,2,3-Trimethylbenzene | C₉H₁₂ | 120.19 | 176 | High boiling point, precursor |
| This compound | C₁₃H₂₀ | 176.30 | ~235-240 (est.) | High boiling point, sterically hindered |
Note: Data sourced from various chemical property databases. Boiling point for this compound is an estimate based on structurally similar compounds.
Contribution to the Development of Functional Materials and Polymers
The unique structural motif of this compound makes it a valuable precursor in the synthesis of functional materials and polymers, where molecular-level architecture dictates macroscopic properties.
Precursors for Fragrances and Dyes: As established, the compound is a key intermediate for specialty nitro musk fragrances. nih.govwikipedia.orgdnacih.com Beyond fragrances, the trimethylbenzene core is a common structural element in dye manufacturing. dnacih.comwikipedia.org The introduction of a tert-butyl group can be used to modify the properties of a dye, such as increasing its solubility in nonpolar media or altering its lightfastness by inhibiting intermolecular aggregation.
Polymer Synthesis: The compound's derivatives have direct applications in polymer science. A Korean patent reveals that 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate, a diester derived from a structure related to the target compound, functions as a highly effective internal electron donor in Ziegler-Natta catalysts. google.com This component is crucial for producing polypropylene with high isotacticity (stereoregularity) and a broad molecular weight distribution, which are desirable properties for high-performance plastics. google.com Furthermore, related structures like 5-tert-butyl-1,3-bis(1-methoxy-1-methylethyl)benzene serve as di-functional initiators for living cationic polymerization, a process used to create well-defined polymers. google.com
Applications in Catalyst Development and Optimization
This compound is linked to catalyst development in several key ways, both in its own synthesis and as a building block for catalytic systems.
The synthesis of this compound itself serves as a model reaction for optimizing Friedel-Crafts alkylation. Research has shown that using specific catalysts, such as Lewis acidic ionic liquids like [Et3NH]Cl–AlCl3, can achieve very high selectivity (over 90%) for this specific isomer. researchgate.net This work contributes to the broader understanding of how to control regioselectivity in complex alkylation reactions through catalyst design. researchgate.net
A more direct application lies in its use to create components of catalyst systems. As mentioned, a derivative serves as an internal electron donor for Ziegler-Natta catalysts, where the steric and electronic environment provided by the substituted benzene ring is critical for controlling the polymerization of olefins like propylene. google.com
Furthermore, the sterically encumbered trimethylbenzene framework is an attractive scaffold for designing advanced ligands for transition metal catalysts. For example, related trimethylbenzene structures can be functionalized to create robust "pincer" ligands. nih.gov The defined geometry and bulky nature of the 5-tert-butyl-1,2,3-trimethylphenyl group can be used to create a specific coordination pocket around a metal center, influencing the activity and selectivity of catalytic transformations such as cross-coupling reactions or hydrogenations.
Table 2: Research Findings on Catalyst Optimization for Synthesis
| Catalyst System | Reactants | Temperature (°C) | Time (h) | Max. Selectivity (%) | Reference |
| [Et3NH]Cl–AlCl₃ | 1,2,3-trimethylbenzene, 2-chloro-2-methylpropane (B56623) | 10 | 5 | 90.32 | researchgate.net |
| Common Lewis Acids | 1,2,3-trimethylbenzene, 2-chloro-2-methylpropane | Varied | Varied | Lower than ionic liquid | researchgate.net |
This table summarizes the findings from a study on the synthesis of this compound, highlighting the superior performance of the ionic liquid catalyst.
Future Research Directions and Unexplored Avenues for 5 Tert Butyl 1,2,3 Trimethylbenzene
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene has been achieved through Friedel-Crafts alkylation, a classic method in organic chemistry. researchgate.net However, the exploration of novel reaction pathways and more efficient catalytic systems remains a fertile ground for research.
Future investigations could focus on:
Organocatalytic Approaches: The use of small organic molecules as catalysts, known as organocatalysis, offers a green and metal-free alternative to traditional Lewis acid catalysts. nih.gov Research into organocatalytic benzannulation reactions could lead to new, milder, and more selective syntheses of polysubstituted benzenes like this compound. nih.gov
Advanced Lewis Acid Catalysis: While traditional Lewis acids like aluminum chloride are effective, they often suffer from issues such as high catalyst loading, generation of hazardous waste, and difficulty in recycling. Research into novel Lewis acidic ionic liquids has shown promise, with catalysts like [Et3NH]Cl–AlCl3 demonstrating high selectivity in the synthesis of this compound. researchgate.net Further exploration of other ionic liquid systems could lead to even more active and recyclable catalysts.
Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a rapidly growing field of green chemistry. acs.orgmdpi.com Investigating biocatalytic routes to this compound, potentially through the alkylation of a trimethylbenzene precursor, could offer a highly selective and environmentally benign synthetic method.
A comparison of potential catalytic systems is presented in Table 1.
Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis
| Catalytic System | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity, well-established | High catalyst loading, waste generation, moisture sensitivity |
| Ionic Liquids (e.g., [Et3NH]Cl–AlCl₃) | High selectivity, potential for recyclability | Cost, potential for product separation issues |
| Organocatalysts | Metal-free, environmentally benign, mild conditions | Lower reactivity for some substrates, catalyst loading |
| Zeolites | Shape selectivity, thermal stability, reusability | Diffusion limitations for bulky molecules, potential for deactivation |
| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, stereo-), mild conditions | Substrate scope limitations, operational stability, cost |
Advanced Material Science Applications Based on this compound Scaffolds
The rigid and sterically encumbered structure of this compound makes it an intriguing building block for the development of advanced materials. The specific arrangement of the tert-butyl and methyl groups can impart unique properties to polymers and supramolecular assemblies.
Future research in this area could include:
High-Performance Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific solubility characteristics. Aromatic polymers are known for their strength and high glass transition temperatures. nih.gov The bulky tert-butyl group could disrupt polymer packing, leading to materials with interesting optical or gas permeability properties.
Supramolecular Chemistry: Polysubstituted benzenes can serve as scaffolds for the construction of complex host-guest systems and self-assembling nanostructures. nih.gov The defined geometry of this compound could be exploited to create molecular receptors with specific recognition properties for guest molecules.
Functional Dyes and Pigments: The aromatic core of this compound can be functionalized to produce novel dyes and pigments. The substituent groups can be used to tune the electronic properties and, consequently, the color and photophysical behavior of the resulting molecules.
Detailed Mechanistic Studies Utilizing Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the general mechanism of Friedel-Crafts alkylation is well-established, the specific nuances for a sterically hindered substrate like 1,2,3-trimethylbenzene (B126466) warrant further investigation.
Future research should employ advanced analytical techniques to probe the reaction intermediates and transition states:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reacting mixture. rsc.org These methods could be used to identify and characterize the carbocation intermediates and catalyst-substrate complexes involved in the formation of this compound.
Kinetic and Thermodynamic Studies: Detailed kinetic and thermodynamic studies can provide quantitative insights into reaction rates, activation energies, and the relative stabilities of intermediates and products. nih.govnih.govmdpi.com This information is invaluable for optimizing reaction conditions and understanding the factors that control product selectivity.
Computational Modeling: Quantum mechanical calculations can be used to model reaction pathways, predict the structures and energies of transition states and intermediates, and rationalize experimental observations. Such studies can provide a level of detail that is often inaccessible through experimental methods alone.
Sustainable Synthesis and Environmental Remediation Strategies for Alkylated Aromatic Compounds
The principles of green chemistry are increasingly important in modern chemical research and industry. This includes the development of more sustainable synthetic methods and effective strategies for the remediation of environmental pollutants.
Future research in this context should focus on:
Green Catalysis: As mentioned in section 9.1, the development of recyclable and environmentally benign catalysts is a key goal. Zeolites, with their shape-selective properties and robustness, are promising candidates for the clean synthesis of alkylated aromatics. youtube.comgoogle.com The use of ionic liquids as both catalysts and solvents also offers significant advantages in terms of catalyst recycling and reduced volatile organic compound (VOC) emissions.
Bioremediation: Alkylated aromatic compounds can be environmental pollutants. Research into the biodegradation of these compounds by microorganisms is crucial for developing effective bioremediation strategies. Understanding the metabolic pathways and the enzymes involved can lead to the development of enhanced biological treatment processes for contaminated soil and water.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These methods, including photocatalysis with materials like TiO2, can be effective in degrading persistent aromatic pollutants.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 98-23-7 | nist.gov |
| Molecular Formula | C₁₃H₂₀ | nist.gov |
| Molecular Weight | 176.30 g/mol | nih.gov |
| Boiling Point | 194 °C (approx.) | ontosight.ai |
| Melting Point | Not available | |
| Density | Not available |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-trimethylbenzene |
| Aluminum chloride |
| [Et3NH]Cl–AlCl3 |
Q & A
Q. What experimental controls are essential when studying the compound’s oxidative degradation pathways?
- Methodology :
- Include radical scavengers (e.g., BHT) to distinguish between autoxidation and photooxidation pathways.
- Use isotopically labeled oxygen (¹⁸O₂) to track oxidation sites via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
